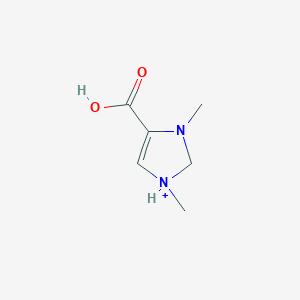
4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a carboxyl group and two methyl groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted method can be employed . Another method involves the use of ammonium acetate and aldehydes under solvent-free conditions to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield dihydroimidazole derivatives.
Substitution: The presence of reactive sites allows for substitution reactions, where functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of the carboxyl group enhances its ability to form hydrogen bonds, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethylimidazolium chloride
- 2-Methylimidazole
- 4,5-Dimethylimidazole
Uniqueness
4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium is unique due to the presence of the carboxyl group, which imparts distinct chemical and biological properties. This functional group enhances its solubility in water and its ability to participate in hydrogen bonding, making it more versatile compared to other imidazole derivatives .
Properties
CAS No. |
52585-26-9 |
|---|---|
Molecular Formula |
C6H11N2O2+ |
Molecular Weight |
143.16 g/mol |
IUPAC Name |
1,3-dimethyl-1,2-dihydroimidazol-1-ium-4-carboxylic acid |
InChI |
InChI=1S/C6H10N2O2/c1-7-3-5(6(9)10)8(2)4-7/h3H,4H2,1-2H3,(H,9,10)/p+1 |
InChI Key |
CVMLRARIXSCZLY-UHFFFAOYSA-O |
Canonical SMILES |
C[NH+]1CN(C(=C1)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5,7-Trimethyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14636927.png)


![4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14636965.png)
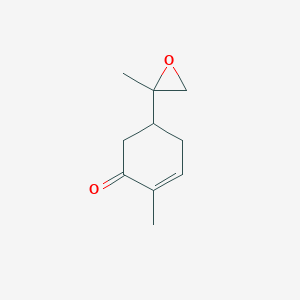
![1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14636982.png)
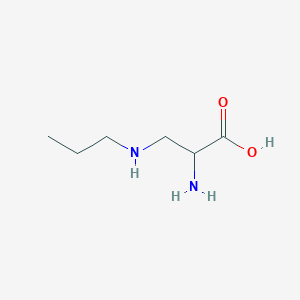
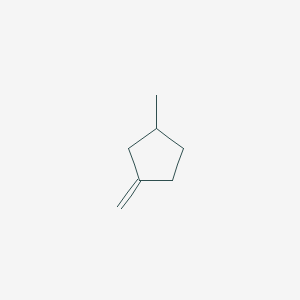
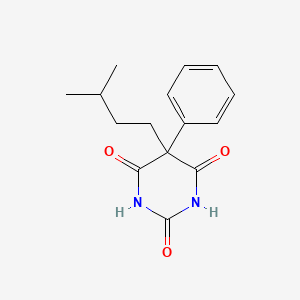
![1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene](/img/structure/B14637003.png)
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14637010.png)


![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
